![molecular formula C13H18N2OS B14089329 (S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14089329.png)
(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a sulfinamide group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide typically involves the reaction of (S)-1-(4-cyanophenyl)ethylamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and high throughput. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfinamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; typically conducted in anhydrous ether at low temperatures.
Substitution: Various nucleophiles, such as amines or thiols; typically conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfinamide derivatives.
Scientific Research Applications
(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of (S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes. The sulfinamide group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often facilitated by the chiral nature of the compound, which allows for selective binding to the target enzyme .
Comparison with Similar Compounds
Similar Compounds
®-N-[(1R)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide: The enantiomer of the compound, which may exhibit different biological activity and reactivity.
N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group, leading to different chemical properties.
Uniqueness
(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a tool in biochemical research .
Properties
Molecular Formula |
C13H18N2OS |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
(S)-N-[(1S)-1-(4-cyanophenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H18N2OS/c1-10(15-17(16)13(2,3)4)12-7-5-11(9-14)6-8-12/h5-8,10,15H,1-4H3/t10-,17-/m0/s1 |
InChI Key |
QGAYOFMBVSSSEF-BTDLBPIBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C#N)N[S@@](=O)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


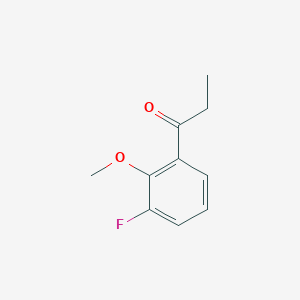
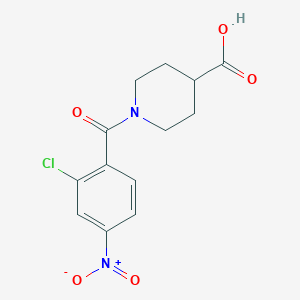
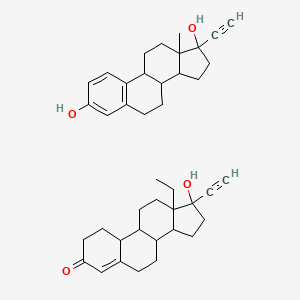
![6-Chloro-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14089275.png)
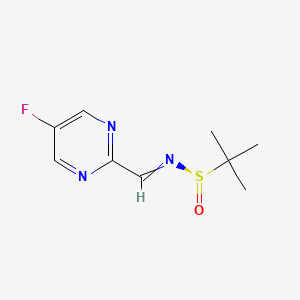
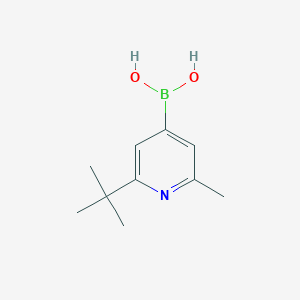
![2-(4-phenylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14089291.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089294.png)

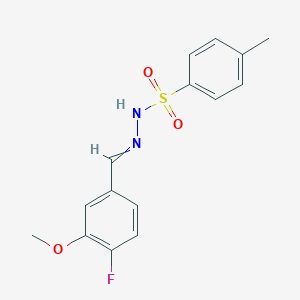

![2-(2-Hydroxyethyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089310.png)
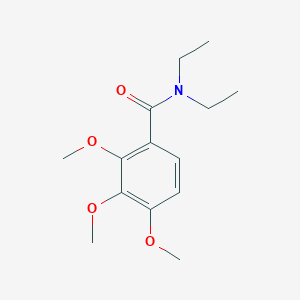
![2-Ethyl-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089322.png)
